molecular formula C14H16N4O2 B4135899 (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine

(4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine

Cat. No. B4135899
M. Wt: 272.30 g/mol
InChI Key: UIAXTIGVHWROFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine, also known as NPEA, is a chemical compound that has been studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine as a fluorescent probe for NO involves the reaction of the amine group with NO to form a nitrosamine, which then undergoes a rearrangement to form a fluorescent product. As a PKC inhibitor, (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine binds to the enzyme at the ATP binding site, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
(4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine has been shown to selectively inhibit PKC activity in vitro, suggesting its potential use as a therapeutic agent for diseases involving dysregulated PKC signaling. The fluorescent product formed by the reaction of (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine with NO has been used to detect NO release from cells in culture and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine as a fluorescent probe for NO is its high selectivity and sensitivity. However, its use is limited by its potential toxicity and the need for specialized equipment for fluorescence detection. As a PKC inhibitor, (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine may have off-target effects on other enzymes and signaling pathways.

Future Directions

Future research on (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine could focus on the development of improved fluorescent probes for NO detection with increased sensitivity and reduced toxicity. Further studies on the selectivity and off-target effects of (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine as a PKC inhibitor could provide insight into its potential use as a therapeutic agent for PKC-related diseases. Additionally, the development of other chemical compounds with similar properties to (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine could expand the range of applications for this class of compounds in scientific research.

Scientific Research Applications

(4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine has been studied for its potential use as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is an important signaling molecule in many physiological processes, and its detection can provide insight into various disease states. (4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine has also been studied for its potential use as a selective inhibitor of protein kinase C (PKC), an enzyme involved in many cellular signaling pathways.

properties

IUPAC Name

N'-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-18(20)14-5-3-13(4-6-14)17-9-8-16-11-12-2-1-7-15-10-12/h1-7,10,16-17H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAXTIGVHWROFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCCNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitrophenyl)-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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